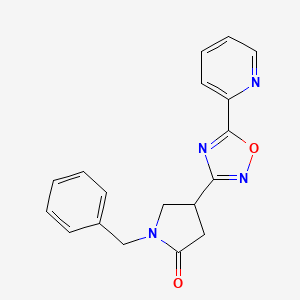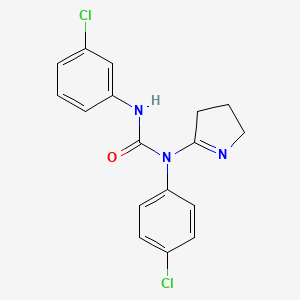
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea, also known as CCPU, is a urea derivative that has been extensively studied for its potential applications in scientific research. CCPU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Nonlinear Optical Properties
One area of significant research interest is the investigation of chlorophenyl-pyridyl-urea derivatives for their nonlinear optical (NLO) properties. These compounds have been studied for their potential applications in optoelectronics. For instance, the study by Shkir et al. (2018) explored the electronic, optical, and NLO properties of a novel chalcone derivative, highlighting its potential for optoelectronic device fabrications due to its superior NLO responses compared to urea. This research suggests a pathway for the development of advanced materials for optical applications, including second and third harmonic generation, which are pivotal for laser technology and telecommunications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Organic Nonlinear Optical Material Synthesis
Another study by Menezes et al. (2014) synthesized a new organic NLO material displaying high second harmonic generation efficiency. This work underscores the potential of chlorophenyl-pyridyl-urea derivatives in creating materials with enhanced optical properties for NLO applications. The synthesized material exhibited significant SHG efficiency, opening new avenues for the development of NLO devices (Menezes, Jayarama, & Ng, 2014).
Electro-Optic and Photovoltaic Applications
Research on diketopyrrolopyrrole-quaterthiophene conjugated polymers incorporating urea groups has shown significant improvement in semiconducting performance. Yao et al. (2016) demonstrated that these materials exhibit higher hole mobilities and power conversion efficiencies, indicating their utility in photovoltaic applications. The presence of urea groups enhances the packing order of alkyl chains and promotes ordered aggregation, crucial for efficient energy harvesting in solar cells (Yao, Yu, Liu, Luo, Yang, Zhang, & Zhang, 2016).
特性
IUPAC Name |
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-15(9-7-12)22(16-5-2-10-20-16)17(23)21-14-4-1-3-13(19)11-14/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJQDUEABWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

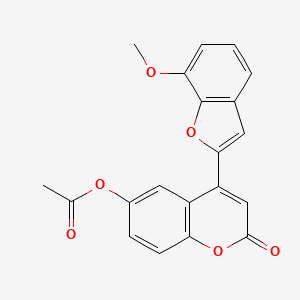

![2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2991534.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)


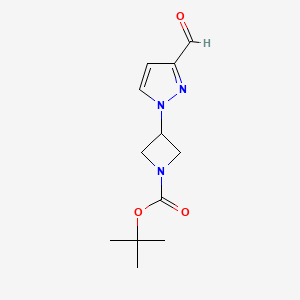
![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)

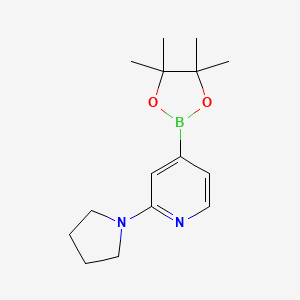
![2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2991551.png)
![1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2991552.png)
